![molecular formula C6H4N4O2 B3373306 [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1000930-72-2](/img/structure/B3373306.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid
Übersicht
Beschreibung
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a relatively simple structure that has proven to be remarkably versatile in different areas of drug design . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The TP ring has found numerous applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been reported in various studies . For example, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .Molecular Structure Analysis
The ring system of TP is isoelectronic with that of purines . The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has proven to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis
The TP heterocycle, despite its relatively simple structure, has proven to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .Wissenschaftliche Forschungsanwendungen
Crystal Structural Analysis
- Molecular Structure in Crystal Environments : The molecular structure of a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid has been reported in different crystal environments. This includes its form as a dimethylformamide monosolvate and as a monohydrate. These structures are of interest due to the potential biological activity of their coordination compounds. The study revealed various hydrogen bonding interactions and supramolecular architectures in these crystal forms (Canfora et al., 2010).
Synthetic Methods and Derivatives
- Regioselective Synthesis Procedures : Efficient procedures have been developed for the synthesis of derivatives of [1,2,4]Triazolo[1,5-a]pyrimidine. These methods involve the reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. Such procedures could be beneficial for preparing biologically active compounds (Massari et al., 2017).
Biological Activities
- Diverse Biological Applications : [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are crucial in various structures in agriculture and medicinal chemistry. They exhibit a range of activities including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This review highlights the applications of TPs in agriculture and medicinal chemistry, emphasizing the significance of this nucleus (Pinheiro et al., 2020).
Antimycobacterial Agents
- Fluorinated Derivatives as Antimycobacterial Agents : A study on fluorinated [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, designed as fluoroquinolone analogues, showed potent inhibitory effects against Mycobacterium tuberculosis. Notably, a specific compound from this series demonstrated significant antimycobacterial activity while being non-toxic to mammalian cells (Abdel-Rahman et al., 2009).
Synthesis and Applications
- Synthesis and Versatile Biological Properties : [1,2,4]Triazolo[1,5-a]pyrimidines are noteworthy for their valuable biological properties, such as herbicidal, antifungal, antitubercular, antibacterial, and antitumor activities. They also have applications in treating Alzheimer's disease and insomnia. The review focuses on synthetic approaches for creating this compound class (Fizer & Slivka, 2016).
Wirkmechanismus
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They have been found to target various biological processes, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . The development of TPs in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .
Mode of Action
The mode of action of [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with its targets, leading to changes in their function. For instance, in the context of anticancer activity, one study found that a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The compound affects various biochemical pathways. In the context of anticancer activity, it has been found to suppress the ERK signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The result of the compound’s action can be seen at the molecular and cellular levels. For instance, a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine was found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells . This suggests that the compound can have a significant impact on cell growth and survival.
Safety and Hazards
A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their antibacterial and antifungal activities as well as their safety profile . Compound 4, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H(37)R(v) at 6.25 microg/mL concentration. At the same time, it proved to be nontoxic to mammalian cells (IC(50) > 62.5 microg/mL in VERO cells) .
Zukünftige Richtungen
The TP scaffold has found numerous applications in medicinal chemistry . Its versatility and potential for various applications suggest that it will continue to be a focus of research in the future. The development of new TP derivatives with improved pharmacological properties and safety profiles is a promising direction for future research.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-1-2-7-6-8-3-9-10(4)6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPHOIBYGSRXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000930-72-2 | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



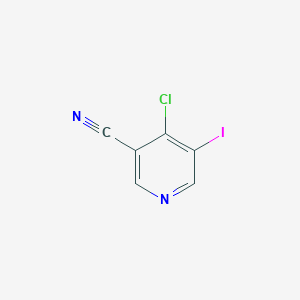

![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)
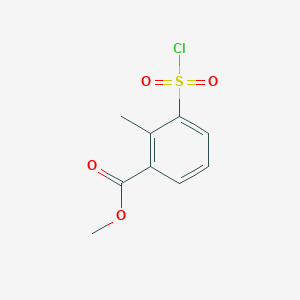


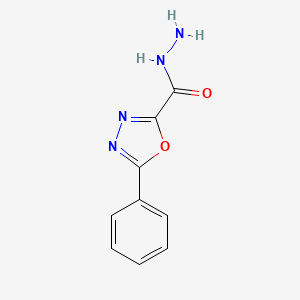
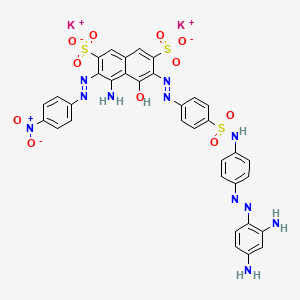
![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
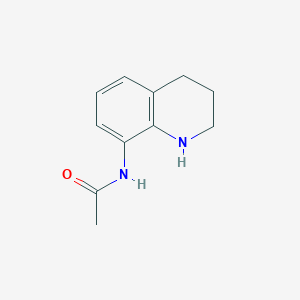
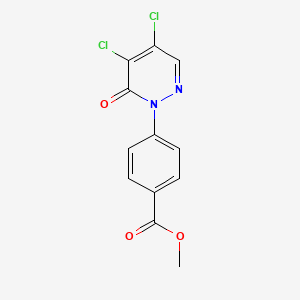
![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)

![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)